molecular formula C12H8BrNO2S B1445360 9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one CAS No. 1338543-57-9

9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one

Cat. No. B1445360
M. Wt: 310.17 g/mol
InChI Key: BMQKMQDSAISGQN-UHFFFAOYSA-N
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Description

“9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one” is a chemical compound with the CAS Number: 1338543-57-9 . It has a molecular weight of 310.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8BrNO2S/c1-16-8-3-2-7-9 (10 (8)13)6-4-5-17-11 (6)12 (15)14-7/h2-5H,1H3, (H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Divergent Synthesis of 3-Substituted Thieno[3,4-b]Thiophene Derivatives

    • Scientific Field : Materials Chemistry .
    • Application Summary : This research involves the development of a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
    • Methods of Application : The method involves hydroxy-based transformations and the introduction of different substitutions at the C3-position .
    • Results or Outcomes : The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
  • Bromination of 8-Substituted Quinolines

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research reinvestigates the bromination of a series of 8-substituted quinolines for optimum yields and isolation conditions .
    • Methods of Application : The bromination of 1 equivalent of 8-methoxyquinoline with 2 and 3 equivalents of NBS in 93% sulfuric acid was investigated .
    • Results or Outcomes : The bromination of 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as a sole product .
  • Divergent Synthesis of 3-Substituted Thieno[3,4-b]Thiophene Derivatives

    • Scientific Field : Materials Chemistry .
    • Application Summary : This research involves the development of a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
    • Methods of Application : The method involves hydroxy-based transformations and the introduction of different substitutions at the C3-position .
    • Results or Outcomes : The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
  • Bromination of 8-Substituted Quinolines

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research reinvestigates the bromination of a series of 8-substituted quinolines for optimum yields and isolation conditions .
    • Methods of Application : The bromination of 1 equivalent of 8-methoxyquinoline with 2 and 3 equivalents of NBS in 93% sulfuric acid was investigated .
    • Results or Outcomes : The bromination of 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as a sole product .
  • Divergent Synthesis of 3-Substituted Thieno[3,4-b]Thiophene Derivatives

    • Scientific Field : Materials Chemistry .
    • Application Summary : This research involves the development of a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
    • Methods of Application : The method involves hydroxy-based transformations and the introduction of different substitutions at the C3-position .
    • Results or Outcomes : The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
  • Bromination of 8-Substituted Quinolines

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research reinvestigates the bromination of a series of 8-substituted quinolines for optimum yields and isolation conditions .
    • Methods of Application : The bromination of 1 equivalent of 8-methoxyquinoline with 2 and 3 equivalents of NBS in 93% sulfuric acid was investigated .
    • Results or Outcomes : The bromination of 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as a sole product .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

9-bromo-8-methoxy-5H-thieno[2,3-c]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2S/c1-16-8-3-2-7-9(10(8)13)6-4-5-17-11(6)12(15)14-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQKMQDSAISGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=O)C3=C2C=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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